Methyl 2-{[4-(acetylamino)-3-nitrophenoxy]methyl}benzoate
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Overview
Description
Methyl 2-{[4-(acetylamino)-3-nitrophenoxy]methyl}benzoate is an organic compound with the molecular formula C17H16N2O6 and a molecular weight of 344.32 g/mol . This compound is characterized by the presence of an acetylamino group, a nitrophenoxy group, and a benzoate ester, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[4-(acetylamino)-3-nitrophenoxy]methyl}benzoate typically involves the esterification of benzoic acid derivatives with appropriate reagents. One common method is the reaction of 2-hydroxybenzoic acid with 4-(acetylamino)-3-nitrophenol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Solvent extraction and recrystallization are common purification steps in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-(acetylamino)-3-nitrophenoxy]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The acetylamino group can be hydrolyzed to an amine under acidic or basic conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Amine derivatives.
Substitution: Substituted esters or amides.
Scientific Research Applications
Methyl 2-{[4-(acetylamino)-3-nitrophenoxy]methyl}benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-{[4-(acetylamino)-3-nitrophenoxy]methyl}benzoate involves its interaction with specific molecular targets and pathways. The acetylamino group can interact with enzymes and proteins, potentially inhibiting their activity. The nitrophenoxy group may participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-acetamido-5-chloro-2-methoxybenzoate
- Methyl 4-acetamido-5-nitro-2-methoxybenzoate
- Methyl 2-(acetylamino)benzoate
Uniqueness
Methyl 2-{[4-(acetylamino)-3-nitrophenoxy]methyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C17H16N2O6 |
---|---|
Molecular Weight |
344.32 g/mol |
IUPAC Name |
methyl 2-[(4-acetamido-3-nitrophenoxy)methyl]benzoate |
InChI |
InChI=1S/C17H16N2O6/c1-11(20)18-15-8-7-13(9-16(15)19(22)23)25-10-12-5-3-4-6-14(12)17(21)24-2/h3-9H,10H2,1-2H3,(H,18,20) |
InChI Key |
OFRIVZIAROXJNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OCC2=CC=CC=C2C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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